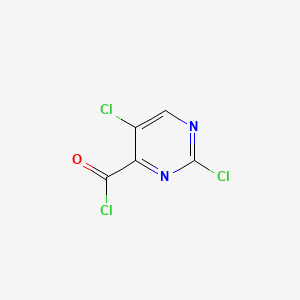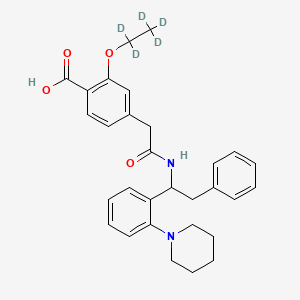
2-Desisopropyl-2-phenyl Repaglinide-d5 (Repaglinide Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desisopropyl-2-phenyl Repaglinide-d5 (Repaglinide Impurity) is a biochemical compound used primarily in proteomics research. It has a molecular formula of C30H29D5N2O4 and a molecular weight of 491.63 . This compound is a deuterated form of Repaglinide, a medication used to treat type 2 diabetes by stimulating insulin release from the pancreas.
Preparation Methods
The preparation of 2-Desisopropyl-2-phenyl Repaglinide-d5 involves synthetic routes that include the incorporation of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing deuterated compounds involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms into the desired molecular structure .
Chemical Reactions Analysis
2-Desisopropyl-2-phenyl Repaglinide-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Desisopropyl-2-phenyl Repaglinide-d5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 2-Desisopropyl-2-phenyl Repaglinide-d5 involves its interaction with molecular targets and pathways similar to those of Repaglinide. It stimulates the release of insulin from the pancreas by binding to the sulfonylurea receptor on the pancreatic beta cells. This binding triggers a series of intracellular events that lead to the opening of calcium channels and the influx of calcium ions, which ultimately results in insulin secretion .
Comparison with Similar Compounds
2-Desisopropyl-2-phenyl Repaglinide-d5 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:
Repaglinide: The non-deuterated form used in the treatment of type 2 diabetes.
Deuterated Repaglinide: Other deuterated analogs of Repaglinide used in pharmacokinetic studies.
Sulfonylureas: A class of compounds that stimulate insulin release by binding to the sulfonylurea receptor.
The uniqueness of 2-Desisopropyl-2-phenyl Repaglinide-d5 lies in its specific deuterium incorporation, which enhances its stability and provides valuable insights in research .
Properties
IUPAC Name |
4-[2-oxo-2-[[2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMEOVDUOZDJA-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
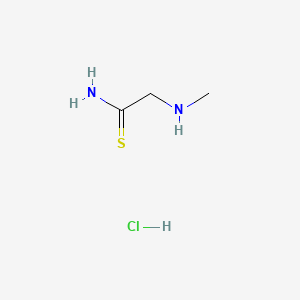
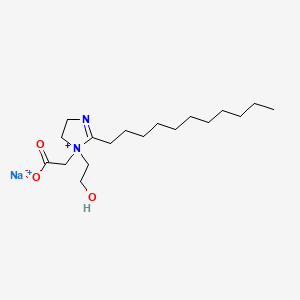
![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)
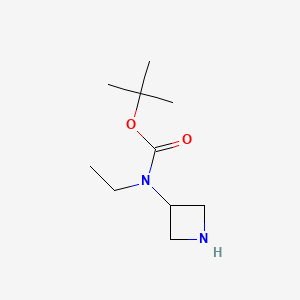
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)
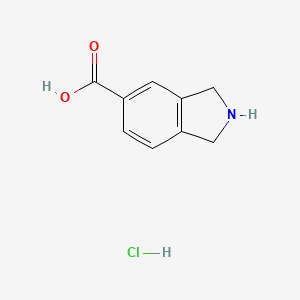
![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
